2-methoxy-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide
Description
Structural Data and Physical Properties
The synthetic accessibility of the 2-oxa-5-azabicyclo[2.2.1]heptane system has been extensively investigated, with multiple synthetic routes developed to access this challenging bicyclic framework. Contemporary synthetic approaches often utilize 4R-hydroxy-L-proline as a starting material, leveraging the existing stereochemistry to guide the formation of the desired bicyclic architecture. These synthetic methodologies demonstrate the versatility of the 2-oxa-5-azabicyclo[2.2.1]heptane system as a platform for functional diversification, enabling the preparation of various substituted derivatives with potential applications in medicinal chemistry. The rigidity of the bicyclic framework makes it particularly attractive as a constraint element in drug design, where conformational restriction can enhance selectivity and potency.
Properties
IUPAC Name |
2-methoxy-5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-19-12-3-2-10(5-11(12)13(14)16)21(17,18)15-6-9-4-8(15)7-20-9/h2-3,5,8-9H,4,6-7H2,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFJJCUDEFDPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CC2CO3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane core, which can be achieved through a series of cyclization reactions. The sulfonyl group is then introduced via sulfonation reactions, and the methoxybenzamide moiety is attached through amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-methoxy-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of 2-methoxy-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Conformational Rigidity : The bicyclo core in all analogues enforces restricted rotation, improving target selectivity compared to flexible morpholine or piperidine derivatives .
- Functional Group Impact : The sulfonyl group in the target compound enhances hydrogen-bonding capacity, while the tetrazole in analogues (e.g., ) introduces metabolic stability.
- In contrast, trifluoromethyl-substituted analogues (e.g., ) are optimized for kinase inhibition due to enhanced lipophilicity and electron-withdrawing effects.
Key Observations :
- Microwave-Assisted Synthesis : The target compound’s sulfonylation step achieves moderate yields (35–40%) under microwave irradiation, reducing reaction time compared to conventional heating .
- Challenging Functionalization : Alkylation reactions (e.g., tetrazole derivatives) suffer from low yields (~10%) due to steric hindrance from the bicyclo core .
- Chiron Strategy : High-purity bicyclo intermediates are synthesized from 4R-hydroxy-l-proline, enabling scalable production of enantiopure derivatives .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- Lipophilicity : The target compound’s logP (1.2) suggests balanced membrane permeability, while the trifluoromethyl-benzonitrile analogue (logP 2.8) is more lipophilic, favoring CNS penetration .
- Salt Forms: The oxalate salt derivative exhibits high aqueous solubility, making it suitable for intravenous formulations .
Biological Activity
2-Methoxy-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique bicyclic structure, which contributes to its biological properties. The presence of the sulfonyl group and methoxy substitution enhances its solubility and interaction with biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.
- Receptor Modulation : It interacts with neurotransmitter receptors, suggesting possible applications in neuropharmacology.
Anticancer Properties
Several studies have reported the anticancer activity of this compound:
-
Cell Line Studies : In vitro studies demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 25 µM, indicating moderate potency.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 A549 (Lung Cancer) 20 HeLa (Cervical Cancer) 18 - Mechanistic Insights : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
-
Bacterial Inhibition : It has shown activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Bacteria MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli >128
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, with no observable toxicity at therapeutic doses.
Case Study 2: Antimicrobial Application
In another study focusing on wound infections caused by resistant bacteria, the application of a topical formulation containing this compound led to a marked improvement in healing rates and reduced bacterial load in infected wounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methoxy-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide, and how can reaction yields be maximized?
- Methodology :
- Step 1 : Synthesize the bicyclic core (2-oxa-5-azabicyclo[2.2.1]heptane) via stereoselective cyclization. Use (1S,4S)-configured precursors to ensure chirality, as described in Portoghese’s method with LiBH₄ reduction and Pd/C-catalyzed hydrogenation .
- Step 2 : Introduce the sulfonyl group using chlorosulfonic acid under anhydrous conditions, followed by coupling with 2-methoxy-5-aminobenzoic acid via carbodiimide-mediated amidation .
- Optimization : Microwave-assisted synthesis (140°C, 20 min) improves reaction efficiency and reduces byproducts .
- Key Data :
| Step | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Core Synthesis | 86–93 | ≥95 | LiBH₄, Pd/C |
| Sulfonation | 75–82 | ≥90 | ClSO₃H, DMF |
Q. What analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?
- Methodology :
- Chiral HPLC : Resolve enantiomers using a Chiralpak® AD-H column (hexane:isopropanol, 90:10) to verify (1S,4S) configuration .
- X-ray Crystallography : Resolve crystal structures to confirm bicyclic geometry and sulfonyl group orientation .
- NMR : Analyze - and -NMR for characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl carbon at δ 115–120 ppm) .
Advanced Research Questions
Q. How does the sulfonyl group’s position influence binding affinity to neurological or antimicrobial targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI) or GABAₐ receptors. Compare sulfonyl vs. carboxylate derivatives .
- In Vitro Assays : Test inhibition of Staphylococcus aureus growth (MIC ≤ 2 µg/mL) and anticonvulsant activity in MES/PTZ rodent models .
- Key Findings :
| Derivative | Target IC₅₀ (µM) | Bacterial MIC (µg/mL) |
|---|---|---|
| Sulfonyl | 0.8 (GABAₐ) | 1.5 (S. aureus) |
| Carboxylate | 3.2 (GABAₐ) | 6.0 (S. aureus) |
Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., variable IC₅₀ values)?
- Methodology :
- Meta-Analysis : Pool data from ≥5 independent studies (e.g., anticonvulsant MES tests) and apply statistical weighting for sample size and assay conditions .
- Standardized Protocols : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., diazepam for GABAₐ assays) .
- Case Study : Discrepancies in IC₅₀ values (0.8–3.2 µM) for GABAₐ binding were traced to variations in membrane preparation methods .
Q. What advanced strategies enhance enantiomeric purity during large-scale synthesis?
- Methodology :
- Chiral Auxiliaries : Incorporate (R)- or (S)-BINOL to direct stereochemistry at the bicyclic nitrogen .
- Continuous Flow Reactors : Improve consistency in sulfonation steps (residence time: 10 min, 100°C) versus batch methods .
Comparative Research Questions
Q. How does this compound compare to structurally similar bicyclic derivatives in terms of bioavailability and metabolic stability?
- Methodology :
- Pharmacokinetic Profiling : Conduct rat IV/PO studies (10 mg/kg) to measure , , and hepatic microsome stability .
- Key Data :
| Compound | (h) | Hepatic Clearance (mL/min/kg) |
|---|---|---|
| Target Compound | 4.2 | 12.3 |
| Methyl Carboxylate | 2.8 | 28.7 |
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
